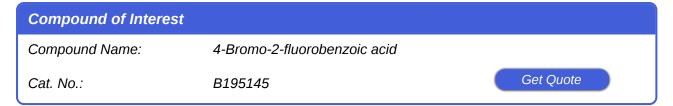




## Thermochemical properties of 4-Bromo-2fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of the thermochemical properties of **4-Bromo-2-fluorobenzoic acid** is crucial for its application in research and development, particularly in the synthesis of pharmaceuticals. While experimental data for this specific compound is not readily available in the public domain, this guide provides a framework for its determination by detailing the necessary experimental and computational methodologies. Data from related compounds are presented to offer a comparative context.

## **Physicochemical Properties**

**4-Bromo-2-fluorobenzoic acid** is a halogenated derivative of benzoic acid.[1] It presents as a white to off-white crystalline solid and is utilized as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients like Enzalutamide.[2][3][4] The presence of bromine and fluorine atoms on the benzene ring influences its chemical reactivity and physical properties.[5]

Table 1: General Physicochemical Properties of 4-Bromo-2-fluorobenzoic acid



Property	Value	Source
Molecular Formula	C7H4BrFO2	[6]
Molecular Weight	219.01 g/mol	[6]
Melting Point	208-215 °C	[1][4][5]
Appearance	White to light yellow crystalline powder	[4]
CAS Number	112704-79-7	[3][7]

## **Thermochemical Data**

Direct experimental values for the enthalpy of formation, enthalpy of sublimation, and heat capacity of **4-Bromo-2-fluorobenzoic acid** are not found in the reviewed literature. However, data for related fluorobenzoic acids are available and provide a basis for estimation and comparison. These properties are critical for understanding the compound's stability and energy requirements for phase transitions.

Table 2: Experimental Thermochemical Data for Related Fluorobenzoic Acids at 25 °C (298.15 K)

Compound	Enthalpy of Combustion (ΔHc°) (kJ/mol)	Enthalpy of Formation (ΔHf°) (kJ/mol)	Source
o-Fluorobenzoic acid	-3080.00 ± 1.02	-568.52 ± 1.10	[8]
p-Fluorobenzoic acid	-3062.97 ± 0.70	-585.56 ± 0.81	[8]
4-Bromo-2- fluorobenzoic acid	Data not available	Data not available	

# **Experimental Protocols for Thermochemical Analysis**



The determination of the thermochemical properties of a compound like **4-Bromo-2-fluorobenzoic acid** involves several key experimental techniques.

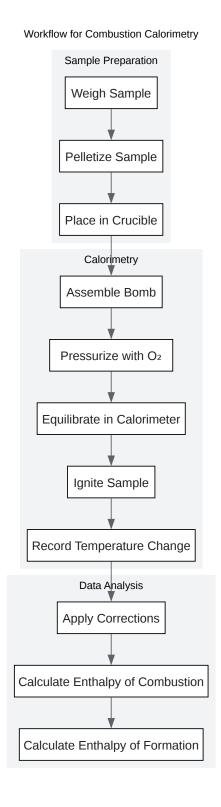
## **Combustion Calorimetry for Enthalpy of Formation**

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated. Benzoic acid is a common standard for calibrating the calorimeter.[8][9]

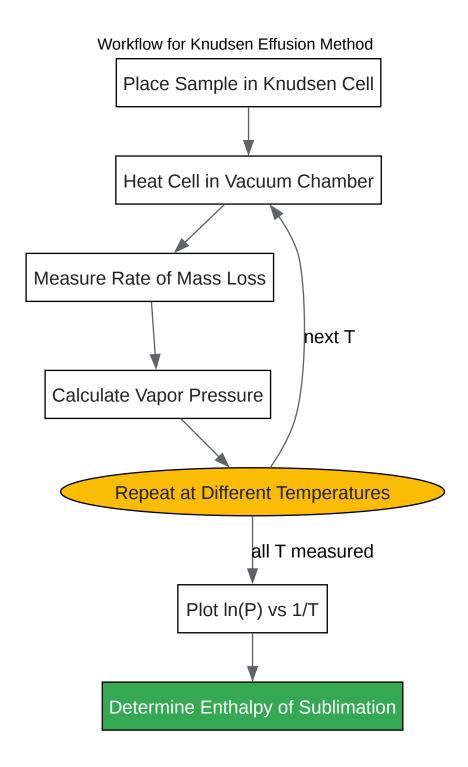
#### Methodology:

- A precisely weighed pellet of the sample (e.g., 4-Bromo-2-fluorobenzoic acid) is placed in a platinum crucible within a high-pressure vessel known as a bomb.
- A small, measured amount of water is added to the bomb to ensure that the combustion products are in their standard states.
- The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of approximately 30 atm.
- The bomb is then submerged in a known quantity of water in a calorimeter. The entire system is allowed to reach thermal equilibrium.
- The sample is ignited via an electrical fuse.
- The temperature change of the water in the calorimeter is meticulously recorded to determine the heat released during combustion.
- Corrections are made for the heat of ignition and any side reactions, such as the formation of nitric acid from residual nitrogen.
- The enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter system, which is determined by burning a standard reference material like benzoic acid.[8]
- The standard enthalpy of formation is then derived using Hess's law.

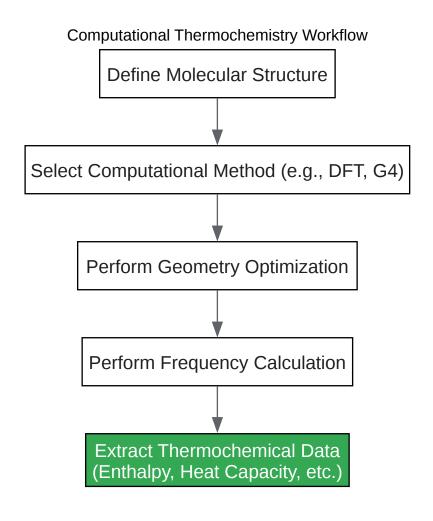












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